molecular formula C23H32 B14739450 1,1'-Methanediylbis(pentamethylbenzene) CAS No. 5082-88-2

1,1'-Methanediylbis(pentamethylbenzene)

Cat. No.: B14739450
CAS No.: 5082-88-2
M. Wt: 308.5 g/mol
InChI Key: UPSHYZADNVYPQR-UHFFFAOYSA-N
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Description

1,1’-Methanediylbis(pentamethylbenzene): is an organic compound characterized by the presence of two pentamethylbenzene groups connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Methanediylbis(pentamethylbenzene) typically involves the reaction of pentamethylbenzene with formaldehyde under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the methylene group is introduced between the two pentamethylbenzene units.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, concentration of reactants, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Methanediylbis(pentamethylbenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

1,1’-Methanediylbis(pentamethylbenzene) has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism by which 1,1’-Methanediylbis(pentamethylbenzene) exerts its effects involves its interaction with molecular targets through its aromatic rings and methylene bridge. These interactions can influence various biochemical pathways, depending on the specific application and context.

Comparison with Similar Compounds

    1,1’-Methanediylbis(4-isocyanatobenzene): Known for its use in the production of polyurethanes.

    1,1’-Methanediylbis(4-isocyanatocyclohexane): Utilized in the synthesis of thermoplastic polyurethanes.

    1,1’-Methanediylbis(4-isocyanatobenzene): Employed in the creation of high-performance elastomers.

Uniqueness: 1,1’-Methanediylbis(pentamethylbenzene) is unique due to its highly methylated aromatic rings, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

5082-88-2

Molecular Formula

C23H32

Molecular Weight

308.5 g/mol

IUPAC Name

1,2,3,4,5-pentamethyl-6-[(2,3,4,5,6-pentamethylphenyl)methyl]benzene

InChI

InChI=1S/C23H32/c1-12-14(3)18(7)22(19(8)15(12)4)11-23-20(9)16(5)13(2)17(6)21(23)10/h11H2,1-10H3

InChI Key

UPSHYZADNVYPQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CC2=C(C(=C(C(=C2C)C)C)C)C)C)C

Origin of Product

United States

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